CTCE 9908

Description

BenchChem offers high-quality CTCE 9908 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about CTCE 9908 including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

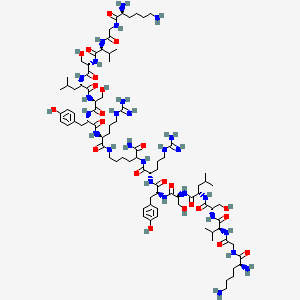

(2S)-2,6-diamino-N-[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[6-amino-5-[[(2S)-5-carbamimidamido-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2,6-diaminohexanoyl]amino]acetyl]amino]-3-methylbutanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]pentanoyl]amino]-6-oxohexyl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-2-oxoethyl]hexanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C86H147N27O23/c1-45(2)35-58(104-81(133)64(43-116)110-83(135)68(47(5)6)112-66(120)39-99-71(123)53(89)17-9-12-30-87)75(127)108-62(41-114)79(131)106-60(37-49-22-26-51(118)27-23-49)77(129)102-56(20-15-33-97-85(92)93)73(125)96-32-14-11-19-55(70(91)122)101-74(126)57(21-16-34-98-86(94)95)103-78(130)61(38-50-24-28-52(119)29-25-50)107-80(132)63(42-115)109-76(128)59(36-46(3)4)105-82(134)65(44-117)111-84(136)69(48(7)8)113-67(121)40-100-72(124)54(90)18-10-13-31-88/h22-29,45-48,53-65,68-69,114-119H,9-21,30-44,87-90H2,1-8H3,(H2,91,122)(H,96,125)(H,99,123)(H,100,124)(H,101,126)(H,102,129)(H,103,130)(H,104,133)(H,105,134)(H,106,131)(H,107,132)(H,108,127)(H,109,128)(H,110,135)(H,111,136)(H,112,120)(H,113,121)(H4,92,93,97)(H4,94,95,98)/t53-,54-,55?,56-,57-,58-,59-,60-,61-,62-,63-,64-,65-,68-,69-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUYRSKROGTWHDC-ICWZLGNASA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CO)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCCNC(=N)N)C(=O)NCCCCC(C(=O)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)NC(=O)C(CC(C)C)NC(=O)C(CO)NC(=O)C(C(C)C)NC(=O)CNC(=O)C(CCCCN)N)NC(=O)C(CO)NC(=O)C(C(C)C)NC(=O)CNC(=O)C(CCCCN)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CCCNC(=N)N)C(=O)NCCCCC(C(=O)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CO)NC(=O)[C@H](C(C)C)NC(=O)CNC(=O)[C@H](CCCCN)N)NC(=O)[C@H](CO)NC(=O)[C@H](C(C)C)NC(=O)CNC(=O)[C@H](CCCCN)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C86H147N27O23 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1927.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Core Mechanism of CTCE-9908: A CXCR4 Antagonist Inducing Mitotic Catastrophe and Inhibiting Metastasis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

CTCE-9908 is a potent and selective peptide antagonist of the C-X-C chemokine receptor type 4 (CXCR4). Its primary mechanism of action involves the competitive inhibition of the binding of the natural ligand, CXCL12 (stromal cell-derived factor-1 or SDF-1), to the CXCR4 receptor. This blockade disrupts a critical signaling axis implicated in tumor proliferation, survival, angiogenesis, and metastasis. Uniquely, in certain cancer types such as ovarian cancer, CTCE-9908 induces cell death through a non-apoptotic pathway known as mitotic catastrophe. This guide provides a comprehensive overview of the molecular mechanisms, quantitative effects, and experimental methodologies related to the action of CTCE-9908.

Introduction to the CXCL12/CXCR4 Axis in Cancer

The CXCL12/CXCR4 signaling axis plays a crucial role in normal physiological processes, including hematopoiesis, immune cell trafficking, and embryonic development. However, this pathway is frequently hijacked by cancer cells to promote their growth and dissemination. CXCR4 is overexpressed in a wide variety of cancers, and its ligand, CXCL12, is often abundant in microenvironments that are common sites of metastasis, such as the bone marrow, lungs, and liver. The binding of CXCL12 to CXCR4 on cancer cells activates several downstream signaling cascades, including the phosphoinositide 3-kinase (PI3K)/Akt and mitogen-activated protein kinase (MAPK) pathways, which promote cell survival, proliferation, and migration.

CTCE-9908: A Competitive Antagonist of CXCR4

CTCE-9908 is a peptide-based antagonist designed to mimic the binding of CXCL12 to CXCR4, thereby competitively inhibiting the natural ligand-receptor interaction. By blocking this initial step, CTCE-9908 effectively abrogates the downstream signaling events that contribute to cancer progression.

Visualization of the CXCL12/CXCR4 Signaling Pathway and CTCE-9908 Inhibition

The following diagram illustrates the CXCL12/CXCR4 signaling pathway and the point of intervention by CTCE-9908.

Induction of Mitotic Catastrophe in Ovarian Cancer

A distinctive mechanism of action of CTCE-9908, particularly observed in ovarian cancer cells, is the induction of mitotic catastrophe.[1] This is a form of cell death that occurs during mitosis as a result of premature or aberrant entry into or exit from the mitotic phase.[1] CTCE-9908 treatment leads to multinucleation, G2-M cell cycle arrest, and abnormal mitosis in CXCR4-expressing ovarian cancer cells.[1] This effect is attributed to the deregulation of DNA damage checkpoint and spindle assembly checkpoint proteins.[1]

Signaling Pathway Leading to Mitotic Catastrophe

The diagram below outlines the proposed pathway through which CTCE-9908 induces mitotic catastrophe.

Quantitative Data on the Efficacy of CTCE-9908

The anti-tumor and anti-metastatic effects of CTCE-9908 have been quantified in various preclinical models.

In Vitro Efficacy in Ovarian Cancer

| Cell Line | Assay | Concentration | Effect |

| IGROV-1, TOV-21G, SKOV-3 | Cell Viability | 100 µg/mL | Cytotoxicity after 10 days |

| IGROV-1, TOV-21G, SKOV-3 | Cell Cycle Analysis | 100-300 µg/mL | G2-M arrest |

In Vivo Efficacy in Breast Cancer Models

| Animal Model | Treatment | Duration | Primary Tumor Growth Inhibition | Metastasis Inhibition |

| MMTV-PyMT Transgenic Mice | 50 mg/kg/day, s.c. | 3.5 weeks | 45% | Not specified |

| MMTV-PyMT Transgenic Mice | CTCE-9908 + Docetaxel | Not specified | 38% (vs. Docetaxel alone) | Not specified |

| MMTV-PyMT Transgenic Mice | CTCE-9908 + DC101 (anti-VEGFR2) | Not specified | 37% (vs. DC101 alone) | 75% reduction in distant metastasis |

In Vivo Efficacy in Prostate Cancer Models

| Animal Model | Treatment | Duration | Primary Tumor Growth | Metastasis |

| Orthotopic PC-3 Xenograft | 25 mg/kg/day, s.c. | Not specified | No significant effect | Significant reduction in total tumor burden and lymph node metastasis |

Detailed Experimental Protocols

Cell Viability Assay (MTT Assay)

-

Cell Seeding: Plate cancer cells (e.g., IGROV-1, TOV-21G, SKOV-3) in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours.

-

Treatment: Treat the cells with varying concentrations of CTCE-9908 (e.g., 0-300 µg/mL) and incubate for the desired duration (e.g., 10 days).

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Solubilization: Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Transwell Migration Assay

-

Cell Preparation: Culture cancer cells to 80-90% confluency and then serum-starve for 24 hours.

-

Chamber Setup: Place a Transwell insert (8 µm pore size) into each well of a 24-well plate.

-

Chemoattractant: Add medium containing a chemoattractant (e.g., CXCL12) to the lower chamber.

-

Cell Seeding: Seed the serum-starved cells in serum-free medium in the upper chamber, with or without CTCE-9908.

-

Incubation: Incubate the plate for 24 hours at 37°C.

-

Cell Removal: Remove non-migrated cells from the upper surface of the membrane with a cotton swab.

-

Staining and Counting: Fix the migrated cells on the lower surface of the membrane with methanol (B129727) and stain with crystal violet. Count the number of migrated cells under a microscope.

Mouse Xenograft Model

-

Cell Implantation: Subcutaneously inject cancer cells (e.g., 1 x 10^6 PC-3 cells) into the flank of immunodeficient mice (e.g., nude mice).

-

Tumor Growth: Allow tumors to reach a palpable size (e.g., 100 mm³).

-

Treatment: Administer CTCE-9908 (e.g., 25 mg/kg/day, subcutaneous injection) or a vehicle control to the mice.

-

Tumor Measurement: Measure tumor volume every 3-4 days using calipers (Volume = 0.5 x length x width²).

-

Metastasis Analysis: At the end of the study, sacrifice the mice and harvest primary tumors and organs of interest (e.g., lymph nodes, lungs) for histological analysis to assess metastasis.

Experimental Workflow Visualization

The following diagram provides a logical workflow for assessing the in vivo efficacy of CTCE-9908.

Conclusion

CTCE-9908 demonstrates a multifaceted mechanism of action centered on the potent and selective antagonism of the CXCR4 receptor. Its ability to inhibit CXCL12-mediated signaling disrupts key pathways involved in tumor growth, survival, and metastasis. The unique induction of mitotic catastrophe in ovarian cancer cells highlights a novel therapeutic avenue. The preclinical data strongly support the continued investigation of CTCE-9908 as a promising anti-cancer agent, both as a monotherapy and in combination with existing chemotherapeutic drugs. Further research is warranted to fully elucidate the downstream effectors of CXCR4 inhibition by CTCE-9908 and to explore its efficacy in a broader range of malignancies.

References

The CXCR4 Antagonist CTCE-9908: A Technical Overview for Cancer Research and Drug Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

CTCE-9908 is a potent and selective competitive antagonist of the C-X-C chemokine receptor type 4 (CXCR4), a key mediator in cancer progression, metastasis, and angiogenesis. This technical guide provides an in-depth overview of CTCE-9908, including its mechanism of action, chemical properties, and a summary of its preclinical efficacy in various cancer models. Detailed experimental protocols for key in vitro and in vivo assays are provided to facilitate further research and development of this promising anti-cancer agent.

Introduction to CTCE-9908 and the SDF-1/CXCR4 Axis

The stromal cell-derived factor-1 (SDF-1), also known as CXCL12, and its primary receptor, CXCR4, form a critical signaling axis involved in numerous physiological processes, including hematopoiesis, immune responses, and embryonic development. In the context of oncology, the SDF-1/CXCR4 axis is frequently hijacked by cancer cells to promote their proliferation, survival, migration, and invasion. High expression of CXCR4 on tumor cells is often associated with poor prognosis and increased metastatic potential.

CTCE-9908 is a peptide analog of SDF-1 that acts as a competitive inhibitor of CXCR4. By binding to CXCR4, CTCE-9908 blocks the interaction of SDF-1 with the receptor, thereby inhibiting the downstream signaling pathways that contribute to cancer progression. This targeted approach makes CTCE-9908 a compelling candidate for anti-cancer therapy.

Chemical Properties and Structure

CTCE-9908 is a dimeric peptide composed of the first eight amino acids of the N-terminus of SDF-1. Its structure is designed to competitively bind to CXCR4 with high affinity.

| Property | Value |

| Molecular Formula | C₈₆H₁₄₇N₂₇O₂₃ |

| Molecular Weight | 1927.27 g/mol |

| Amino Acid Sequence | Dimer of KGVSLSYR |

| CAS Number | 1030384-98-5 |

| Solubility | Soluble in water |

Mechanism of Action: Inhibition of the SDF-1/CXCR4 Signaling Pathway

CTCE-9908 functions by competitively binding to the CXCR4 receptor, thereby preventing its activation by its natural ligand, SDF-1. This blockade disrupts a cascade of downstream signaling events crucial for cancer cell pathophysiology.

Preclinical Efficacy of CTCE-9908

Numerous preclinical studies have demonstrated the anti-cancer activity of CTCE-9908 in a variety of cancer models. The following tables summarize the key quantitative findings from these studies.

In Vitro Studies

| Cancer Type | Cell Line | Assay | Concentration of CTCE-9908 | Result |

| Ovarian Cancer | IGROV, TOV21G, SKOV3 | Migration Assay | 0-300 µg/mL | Inhibition of migration and growth.[1] |

| Prostate Cancer | PC-3 | Invasion Assay | 50 µg/mL | Significant reduction in CXCL12-induced chemoinvasion.[2][3] |

| Osteosarcoma | K7M2 | Proliferation (MTT) Assay | Not specified | Increase in doubling time from 19.5 h to 26.5 h.[4] |

| Osteosarcoma | K7M2 | Adhesion Assay | Not specified | Decreased adhesion.[4] |

| Osteosarcoma | K7M2 | Migration Assay | Not specified | Decreased migration.[4] |

| Osteosarcoma | K7M2 | Invasion Assay | Not specified | Decreased invasion.[4] |

In Vivo Studies

| Cancer Type | Animal Model | Treatment Regimen | Outcome |

| Breast Cancer | Mammary fat pad xenograft (MDA-MB-231) | 25 mg/kg, s.c., 5 days/week | 7-fold and 5-fold reduction in primary tumor burden at 5 and 6 weeks, respectively.[5] |

| Breast Cancer | Left cardiac ventricle injection (MDA-231-BSC12) | 25 mg/kg, s.c., 5 days/week | 9-fold and 20-fold reduction in metastatic tumor burden at 5 and 6 weeks, respectively.[5] |

| Prostate Cancer | Orthotopic xenograft (PC-3) | 25 mg/kg, i.p., daily | Did not alter primary tumor growth but significantly reduced total tumor burden (lymph node and distant metastases).[2][3] |

| Prostate Cancer | Xenograft (PC-3-Bcl-2) | Daily i.p. injections | Significant reduction in tumor size (396 mm³ vs. 1,010 mm³ in control).[6] |

| Osteosarcoma | Tail vein injection (K7M2) | Pre-treatment of cells with 100 µg/mL | 50% reduction in the number of gross metastatic lung nodules.[4] |

| Melanoma | Tail vein injection | Pre-treatment of cells | 50% reduction in lung nodules.[4] |

Experimental Protocols

In Vitro Cell Migration Assay (Boyden Chamber)

This protocol describes a method to assess the effect of CTCE-9908 on cancer cell migration towards a chemoattractant, such as SDF-1.

Materials:

-

Transwell inserts (8 µm pore size)

-

24-well plates

-

Cancer cell line of interest

-

Serum-free culture medium

-

Complete culture medium (with FBS)

-

SDF-1 (chemoattractant)

-

CTCE-9908

-

Phosphate-buffered saline (PBS)

-

Methanol (B129727) (for fixation)

-

Crystal Violet stain (0.1%)

-

Cotton swabs

Procedure:

-

Preparation:

-

Starve cancer cells in serum-free medium for 12-24 hours prior to the assay.

-

Rehydrate the Transwell inserts by adding serum-free medium to the top and bottom chambers and incubating for 1-2 hours at 37°C.[7]

-

-

Assay Setup:

-

Remove the rehydration medium.

-

In the lower chamber of the 24-well plate, add complete medium containing SDF-1 as the chemoattractant.

-

Trypsinize and resuspend the starved cells in serum-free medium at a concentration of 1 x 10⁵ cells/mL.

-

In separate tubes, prepare cell suspensions with varying concentrations of CTCE-9908.

-

Add 100 µL of the cell suspension (with or without CTCE-9908) to the upper chamber of each Transwell insert.[4]

-

-

Incubation:

-

Incubate the plate at 37°C in a 5% CO₂ incubator for 12-24 hours, allowing cells to migrate through the porous membrane.[8]

-

-

Staining and Quantification:

-

After incubation, carefully remove the inserts from the plate.

-

Using a cotton swab, gently remove the non-migratory cells from the upper surface of the membrane.

-

Fix the migrated cells on the lower surface of the membrane by immersing the insert in methanol for 10 minutes.[8]

-

Stain the fixed cells with 0.1% Crystal Violet for 20 minutes.[8]

-

Gently wash the inserts with PBS to remove excess stain.

-

Allow the inserts to air dry.

-

Count the number of migrated cells in several random fields of view using an inverted microscope.

-

-

Data Analysis:

-

Calculate the average number of migrated cells per field for each treatment condition.

-

Compare the number of migrated cells in the CTCE-9908-treated groups to the control group to determine the inhibitory effect.

-

In Vivo Orthotopic Xenograft Model of Breast Cancer

This protocol describes the establishment of an orthotopic breast cancer xenograft model in mice to evaluate the in vivo efficacy of CTCE-9908.

Materials:

-

Luciferase-expressing breast cancer cells (e.g., MDA-MB-231-luc)

-

Immunocompromised mice (e.g., female nude mice)

-

Matrigel

-

CTCE-9908

-

Vehicle control (e.g., sterile PBS)

-

D-Luciferin

-

In vivo imaging system (e.g., IVIS)

-

Anesthesia (e.g., isoflurane)

-

Surgical tools for injection

Procedure:

-

Cell Preparation:

-

Culture luciferase-expressing breast cancer cells under standard conditions.

-

On the day of implantation, harvest the cells and resuspend them in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 1 x 10⁷ cells/mL.[5]

-

-

Orthotopic Implantation:

-

Anesthetize the mice using isoflurane.

-

Inject 100 µL of the cell suspension (1 x 10⁶ cells) into the inguinal mammary fat pad of each mouse.[5]

-

-

Tumor Growth Monitoring and Treatment:

-

Allow tumors to establish and grow.

-

Monitor tumor growth weekly using bioluminescent imaging. This involves injecting the mice with D-luciferin and imaging them using an in vivo imaging system.[9][10]

-

Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.[11]

-

Administer CTCE-9908 (e.g., 25 mg/kg) or vehicle control via subcutaneous injection five days a week.[5]

-

-

Endpoint and Analysis:

-

Continue treatment and monitoring for a predefined period (e.g., 6 weeks).

-

At the end of the study, euthanize the mice.

-

Excise the primary tumors and weigh them.

-

Harvest organs of interest (e.g., lungs, liver, bones) to assess metastatic burden, which can be quantified by ex vivo bioluminescent imaging of the tissues.

-

-

Data Analysis:

-

Compare the average primary tumor weight and metastatic burden between the CTCE-9908-treated and control groups using appropriate statistical tests.

-

Conclusion

CTCE-9908 is a promising CXCR4 antagonist with demonstrated preclinical efficacy in a range of cancer models. Its ability to inhibit tumor growth and metastasis by targeting the SDF-1/CXCR4 signaling axis makes it a valuable tool for cancer research and a potential candidate for clinical development. The experimental protocols provided in this guide offer a framework for further investigation into the therapeutic potential of CTCE-9908 and other CXCR4 inhibitors. As our understanding of the tumor microenvironment and the role of chemokine signaling in cancer continues to evolve, targeted therapies like CTCE-9908 will likely play an increasingly important role in the future of oncology.

References

- 1. spandidos-publications.com [spandidos-publications.com]

- 2. Targeting CXCR4 with CTCE-9908 inhibits prostate tumor metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Targeting CXCR4 with CTCE-9908 inhibits prostate tumor metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. In vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A CXCR4 antagonist CTCE-9908 inhibits primary tumor growth and metastasis of breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Effects of CXCR4 antagonist CTCE-9908 on prostate tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. clyte.tech [clyte.tech]

- 8. benchchem.com [benchchem.com]

- 9. In vivo Bioluminescence Imaging of Luciferase-labeled Cancer Cells [en.bio-protocol.org]

- 10. labcorp.com [labcorp.com]

- 11. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Structure and Synthesis of CTCE-9908

For Researchers, Scientists, and Drug Development Professionals

Abstract

CTCE-9908 is a potent and selective antagonist of the C-X-C chemokine receptor type 4 (CXCR4), a key mediator in cancer progression, metastasis, and inflammation. This technical guide provides a comprehensive overview of the structure, synthesis, and mechanism of action of CTCE-9908. Detailed experimental protocols for its synthesis via solid-phase peptide synthesis (SPPS) are presented, alongside a summary of its biological activity in various preclinical cancer models. The guide is intended to serve as a valuable resource for researchers and drug development professionals working on the development of novel CXCR4-targeted therapeutics.

Introduction

The CXCL12/CXCR4 signaling axis plays a pivotal role in tumor cell proliferation, survival, angiogenesis, and metastasis.[1][2] Consequently, the CXCR4 receptor has emerged as a promising therapeutic target for cancer treatment. CTCE-9908 is a peptide-based CXCR4 antagonist that has demonstrated significant anti-tumor and anti-metastatic effects in a variety of preclinical cancer models, including breast cancer, osteosarcoma, melanoma, and prostate cancer.[3][4][5][6] This guide details the chemical structure of CTCE-9908, provides a hypothetical, detailed protocol for its synthesis, and summarizes its biological efficacy.

Structure and Properties of CTCE-9908

CTCE-9908 is a peptide analog of CXCL12.[4] Its chemical and physical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₈₆H₁₄₇N₂₇O₂₃ | [7] |

| Molecular Weight | 1927.27 g/mol | [7] |

| Amino Acid Sequence | A dimer of the first eight amino acids of CXCL12 (SDF-1) | [8] |

| Appearance | White to off-white powder | |

| Solubility | Soluble in water (to 2 mg/ml) and other aqueous solutions | [7] |

| Purity | ≥95% | [7] |

| Storage | Store at -20°C | [7] |

| CAS Number | 1030384-98-5 | [7] |

Synthesis of CTCE-9908

While the precise, proprietary synthesis protocol for CTCE-9908 is not publicly available, a standard and logical approach for its production would be through Fmoc-based solid-phase peptide synthesis (SPPS). The following is a detailed, hypothetical protocol based on established SPPS methodologies.

Materials and Reagents

-

Fmoc-protected amino acids

-

Rink Amide resin

-

N,N'-Diisopropylcarbodiimide (DIC)

-

OxymaPure®

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Dithiothreitol (DTT)

-

HPLC grade water and acetonitrile

-

Automated peptide synthesizer

Experimental Protocol: Solid-Phase Peptide Synthesis

A logical workflow for the synthesis of CTCE-9908 is outlined below.

Step 1: Resin Swelling Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.

Step 2: Fmoc Deprotection Remove the Fmoc protecting group from the resin by treating it with a 20% solution of piperidine in DMF for 20 minutes.

Step 3: Washing Wash the resin thoroughly with DMF to remove excess piperidine and the deprotection byproducts.

Step 4: Amino Acid Coupling Couple the first Fmoc-protected amino acid to the resin using DIC as the activator and OxymaPure® as the base in DMF. The reaction is typically allowed to proceed for 1-2 hours.

Step 5: Washing Wash the resin with DMF to remove excess reagents and byproducts.

Step 6: Repeat Synthesis Cycle Repeat steps 2-5 for each subsequent amino acid in the CTCE-9908 sequence.

Step 7: Cleavage and Deprotection After the final amino acid has been coupled, wash the resin with DCM and dry it. Cleave the peptide from the resin and remove the side-chain protecting groups by treating it with a cleavage cocktail of TFA, TIS, water, and DTT for 2-3 hours.

Step 8: Peptide Precipitation Precipitate the cleaved peptide by adding the cleavage mixture to cold diethyl ether. Centrifuge to collect the peptide pellet.

Step 9: Purification Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Step 10: Lyophilization and Analysis Lyophilize the purified peptide to obtain a white powder. Confirm the identity and purity of the final product by mass spectrometry and analytical HPLC.

Mechanism of Action: The CXCL12/CXCR4 Signaling Pathway

CTCE-9908 functions as a competitive antagonist at the CXCR4 receptor, thereby inhibiting the binding of its natural ligand, CXCL12.[4] This disruption of the CXCL12/CXCR4 signaling axis interferes with a multitude of downstream cellular processes that are critical for tumor progression.

The binding of CXCL12 to CXCR4 activates intracellular G-protein coupled signaling cascades, including the MAPK and PI3K/Akt pathways.[1] These pathways promote cell proliferation, survival, migration, and angiogenesis, all of which contribute to tumor growth and metastasis.[1][9] By blocking the initial ligand-receptor interaction, CTCE-9908 effectively inhibits these downstream events.

Preclinical Efficacy of CTCE-9908

Numerous preclinical studies have demonstrated the potent anti-cancer activity of CTCE-9908 across a range of tumor types.

In Vitro Studies

| Cell Line | Cancer Type | Effect of CTCE-9908 | Reference |

| K7M2 | Osteosarcoma | Decreased growth rate, adhesion, migration, and invasion. | [3] |

| Ovarian Cancer Cells | Ovarian Cancer | Induces mitotic catastrophe, cytotoxicity, and inhibits migration. | [10] |

| PC-3 | Prostate Cancer | Inhibited CXCL12-induced cell invasion. | [6] |

| B16 F10 | Melanoma | Inhibited cell survival. | [11] |

In Vivo Studies

| Cancer Model | Treatment Regimen | Key Findings | Reference |

| Murine Osteosarcoma | Pre-treatment of cells with 100 µg/ml CTCE-9908 | 50% reduction in gross metastatic lung nodules. | [3] |

| Murine Melanoma | Pre-treatment of cells with CTCE-9908 | Significant reduction in lung metastases. | [3] |

| Breast Cancer (MDA-MB-231) | 25 mg/kg, s.c., 5 days/week | 7-fold reduction in primary tumor burden at 5 weeks. 9-fold reduction in metastatic tumor burden at 5 weeks. | [4][12] |

| Breast Cancer (PyMT model) | 50 mg/kg CTCE-9908 | 45% inhibition of primary tumor growth at 3.5 weeks. In combination with docetaxel, decreased tumor volume by 38%. In combination with DC101, 37% decrease in primary tumor volume and 75% reduction in distant metastasis. |

Conclusion

CTCE-9908 is a promising CXCR4 antagonist with well-documented anti-tumor and anti-metastatic properties. Its peptide nature allows for specific targeting of the CXCR4 receptor, leading to the inhibition of key signaling pathways involved in cancer progression. The detailed, albeit hypothetical, synthesis protocol provided in this guide, along with the summary of its biological activity, offers a solid foundation for researchers interested in exploring the therapeutic potential of CTCE-9908 and developing next-generation CXCR4 inhibitors. Further investigation and clinical trials are warranted to fully elucidate the clinical utility of CTCE-9908 in the treatment of various cancers.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Targeting the chemokine receptor CXCR4 for cancer therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Preclinical Development of a Novel Class of CXCR4 Antagonist Impairing Solid Tumors Growth and Metastases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. repository.up.ac.za [repository.up.ac.za]

- 6. peptide.com [peptide.com]

- 7. selleckchem.com [selleckchem.com]

- 8. youtube.com [youtube.com]

- 9. CTCE-9908 | CXCR4 antagonist | Probechem Biochemicals [probechem.com]

- 10. moodle2.units.it [moodle2.units.it]

- 11. scispace.com [scispace.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]

The Role of CTCE-9908 in the CXCL12/CXCR4 Signaling Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The CXCL12/CXCR4 signaling axis is a critical pathway in cancer progression, playing a pivotal role in tumor cell proliferation, survival, angiogenesis, and metastasis. Consequently, it has emerged as a promising target for therapeutic intervention. CTCE-9908, a peptide analog of CXCL12, acts as a competitive antagonist to the CXCR4 receptor, thereby inhibiting the downstream effects of this signaling cascade. This technical guide provides an in-depth overview of the mechanism of action of CTCE-9908, supported by a compilation of quantitative data from preclinical studies. Detailed experimental protocols for key assays are provided to facilitate further research, and the signaling pathways and experimental workflows are visualized through diagrams generated using the DOT language. This document serves as a comprehensive resource for researchers and drug development professionals working on CXCR4-targeted cancer therapies.

Introduction to the CXCL12/CXCR4 Signaling Pathway

The C-X-C chemokine receptor type 4 (CXCR4) is a G protein-coupled receptor (GPCR) that, upon binding to its cognate ligand, stromal cell-derived factor-1 (SDF-1), also known as CXCL12, initiates a cascade of intracellular signaling events.[1][2] This axis is integral to various physiological processes, including hematopoiesis, organogenesis, and immune cell trafficking.[2] However, the CXCL12/CXCR4 pathway is frequently hijacked by cancer cells to promote their growth, survival, and dissemination.[1][2]

Activation of CXCR4 by CXCL12 triggers several downstream signaling pathways, most notably the Phosphoinositide 3-kinase (PI3K)/Akt and the Mitogen-activated protein kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathways.[3] These pathways collectively contribute to:

-

Tumor cell proliferation and survival: By activating pro-survival signals and inhibiting apoptosis.[3]

-

Chemotaxis and metastasis: By directing the migration of cancer cells to organs that express high levels of CXCL12, such as the bone marrow, lungs, and liver.[1]

-

Angiogenesis: By promoting the formation of new blood vessels that supply nutrients to the tumor.[1]

-

Therapeutic resistance: By creating a protective tumor microenvironment.[2]

Given its central role in malignancy, the CXCL12/CXCR4 axis represents a key target for the development of novel anti-cancer therapeutics.

CTCE-9908: A Competitive Antagonist of CXCR4

CTCE-9908 is a synthetic peptide analog of CXCL12 designed to competitively bind to the CXCR4 receptor, thereby blocking the binding of the endogenous ligand CXCL12 and inhibiting downstream signaling.[4]

Mechanism of Action

As a competitive antagonist, CTCE-9908 occupies the CXCL12 binding site on the CXCR4 receptor without initiating the conformational changes required for receptor activation and subsequent intracellular signaling. This effectively abrogates the pro-tumorigenic effects mediated by the CXCL12/CXCR4 axis.

Quantitative Data on CTCE-9908 Efficacy

The following tables summarize the available quantitative data on the in vitro and in vivo efficacy of CTCE-9908 from various preclinical studies.

In Vitro Efficacy

| Parameter | Cell Line | Assay | Value | Reference |

| IC50 | B16-F10 (Melanoma) | Cell Viability (Crystal Violet) | 200 µg/mL (at 48h) | [5] |

| IC50 | Jurkat (T-cell leukemia) | CXCL12 Binding Competition | 19,145 ± 2,380 nM | [6][7] |

| IC50 | Jurkat (T-cell leukemia) | Chemotaxis Inhibition | 23,593 ± 1,711 nM | [6][7] |

| Migration Inhibition | K7M2 (Osteosarcoma) | Transwell Migration | 23% decrease | [4][8] |

| Invasion Inhibition | K7M2 (Osteosarcoma) | Matrigel Invasion | 45% decrease | [4] |

| Invasion Inhibition | PC-3 (Prostate Cancer) | Chemoinvasion Assay | Significant reduction at 50 µg/mL | [9] |

In Vivo Efficacy

| Cancer Model | Animal Model | Treatment Protocol | Outcome | Reference |

| Breast Cancer | MDA-MB-231 Xenograft (Mouse) | 25 mg/kg, s.c., 5 days/week | 7-fold reduction in primary tumor burden at 5 weeks; 20-fold reduction in metastatic burden at 6 weeks | [10] |

| Prostate Cancer | PC-3 Orthotopic (Mouse) | 25 mg/kg | Significant reduction in total tumor burden; no significant effect on primary tumor growth | [9] |

| Osteosarcoma | K7M2 Metastasis Model (Mouse) | Pre-treatment of cells | 50% reduction in lung nodules | [8] |

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the design and execution of studies investigating CTCE-9908 and other CXCR4 antagonists.

Transwell Migration Assay

This assay assesses the ability of a compound to inhibit the chemotactic migration of cancer cells towards a gradient of CXCL12.

Protocol:

-

Cell Preparation:

-

Culture cancer cells expressing CXCR4 to 70-80% confluency.

-

Serum-starve the cells for 12-24 hours prior to the assay.

-

Harvest cells and resuspend in serum-free medium at a concentration of 1 x 106 cells/mL.

-

-

Assay Setup:

-

Place Transwell inserts (e.g., 8 µm pore size) into a 24-well plate.

-

In the lower chamber, add medium containing CXCL12 (e.g., 100 ng/mL) and the desired concentration of CTCE-9908 or vehicle control.

-

Add 100 µL of the cell suspension to the upper chamber of each insert.

-

-

Incubation and Analysis:

-

Incubate the plate at 37°C in a humidified incubator with 5% CO2 for a period determined by the migratory capacity of the cells (typically 4-24 hours).

-

Following incubation, carefully remove the non-migrated cells from the upper surface of the membrane with a cotton swab.

-

Fix the migrated cells on the bottom of the membrane with methanol (B129727) for 10 minutes.

-

Stain the cells with a solution such as 0.5% crystal violet for 15 minutes.

-

Gently wash the inserts with water to remove excess stain.

-

Count the number of migrated cells in several fields of view under a microscope.

-

Matrigel Invasion Assay

This assay is a modification of the migration assay that assesses the ability of cells to invade through a basement membrane matrix, a crucial step in metastasis.

Protocol:

-

Insert Preparation:

-

Thaw Matrigel basement membrane matrix on ice.

-

Dilute the Matrigel with cold, serum-free medium to a final concentration of 1 mg/mL.

-

Add 100 µL of the diluted Matrigel to the upper chamber of each Transwell insert and incubate at 37°C for 1 hour to allow for solidification.

-

-

Cell Seeding and Incubation:

-

Prepare and seed cells as described in the Transwell Migration Assay protocol.

-

The lower chamber should contain CXCL12 and the test compound.

-

Incubation times are typically longer than for migration assays (e.g., 24-48 hours) to allow for matrix degradation and invasion.

-

-

Analysis:

-

After incubation, remove the non-invading cells and the Matrigel from the upper surface of the membrane.

-

Fix, stain, and quantify the invading cells on the lower surface of the membrane as described for the migration assay.

-

Western Blotting for Downstream Signaling

This technique is used to assess the effect of CTCE-9908 on the phosphorylation status of key proteins in the PI3K/Akt and MAPK/ERK pathways.

Protocol:

-

Cell Treatment and Lysis:

-

Plate cells and allow them to adhere.

-

Serum-starve the cells for 12-24 hours.

-

Pre-treat cells with various concentrations of CTCE-9908 for 1-2 hours.

-

Stimulate the cells with CXCL12 (e.g., 100 ng/mL) for a short period (e.g., 5-15 minutes).

-

Wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

-

Protein Quantification and Electrophoresis:

-

Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

-

Immunoblotting:

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies specific for the phosphorylated forms of Akt (e.g., p-Akt Ser473) and ERK (e.g., p-ERK1/2 Thr202/Tyr204) overnight at 4°C.

-

Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

To normalize for protein loading, the membrane can be stripped and re-probed with antibodies against total Akt and total ERK.

-

Clinical Development

A Phase Ib/II clinical trial of CTCE-9908 was conducted in patients with late-stage cancers. The dose-escalation portion of the trial treated ten patients with doses ranging from 0.25 to 5 mg/kg/day.[1] No dose-limiting toxicities were observed, and two out of three patients with ovarian cancer exhibited stable disease.[1] The trial was intended to proceed with an expansion cohort at 5 mg/kg/day.[1] Further information on the final results and the current clinical status of CTCE-9908 is limited in the public domain.

Conclusion

CTCE-9908 is a potent and selective antagonist of the CXCR4 receptor with demonstrated preclinical efficacy in a variety of cancer models. By competitively inhibiting the CXCL12/CXCR4 signaling axis, CTCE-9908 effectively reduces tumor cell migration, invasion, and proliferation, and inhibits tumor growth and metastasis in vivo. The provided data and experimental protocols offer a valuable resource for the continued investigation of CTCE-9908 and the broader field of CXCR4-targeted cancer therapy. Further research is warranted to fully elucidate its clinical potential.

References

- 1. Chemokine Therapeutics Corp. Announces Preliminary Results of CTCE-9908 Phase Ib/II Clinical Trial in Late Stage Cancer Patients - BioSpace [biospace.com]

- 2. Chemokine Therapeutics Corp. Achieves Critical Milestone With The Start Of A Phase Ib/II Human Clinical Trial In Cancer - BioSpace [biospace.com]

- 3. Targeting the chemokine receptor CXCR4 for cancer therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Comparison of cell-based assays for the identification and evaluation of competitive CXCR4 inhibitors | PLOS One [journals.plos.org]

- 7. Comparison of cell-based assays for the identification and evaluation of competitive CXCR4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Inhibition of the CXCR4/CXCL12 chemokine pathway reduces the development of murine pulmonary metastases - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Targeting CXCR4 with CTCE-9908 inhibits prostate tumor metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A CXCR4 antagonist CTCE-9908 inhibits primary tumor growth and metastasis of breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

Preclinical Data on CTCE-9908: A Technical Assessment of Safety and Toxicity

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

CTCE-9908 is a potent and selective peptide antagonist of the C-X-C chemokine receptor 4 (CXCR4), a key mediator in cancer progression and metastasis.[1][2][3] Preclinical research has primarily focused on its anti-neoplastic efficacy, demonstrating its ability to induce mitotic catastrophe and cytotoxicity in CXCR4-expressing cancer cells, and to inhibit tumor growth and metastasis in various animal models.[1][2][4][5][6] This technical guide synthesizes the publicly available preclinical data on CTCE-9908, with a specific focus on what is known about its safety and toxicity profile.

It is critical to note that dedicated, publicly available preclinical safety and toxicology studies, such as those required for an Investigational New Drug (IND) application (e.g., single and repeat-dose toxicity, safety pharmacology, genotoxicity, and reproductive toxicity studies), have not been identified in the public domain. The information presented herein is therefore derived from in vitro and in vivo efficacy studies. While these studies provide some insights into tolerated dose levels in specific animal models of cancer, they do not represent a comprehensive safety evaluation. One product data sheet explicitly states that the product has not been fully validated for medical applications and is for research use only.[7]

Mechanism of Action: The CXCR4/CXCL12 Axis

CTCE-9908 is a peptide analog of CXCL12 (also known as Stromal Cell-Derived Factor-1 or SDF-1) that acts as a competitive antagonist at the CXCR4 receptor.[4] The CXCR4/CXCL12 signaling pathway is integral to numerous physiological processes, including hematopoiesis, immune responses, and organ development. In the context of oncology, this axis is frequently hijacked by cancer cells to promote proliferation, survival, angiogenesis, and metastasis to organs that express high levels of CXCL12, such as the lungs, liver, and bone.[8]

By blocking the interaction between CXCL12 and CXCR4, CTCE-9908 is intended to disrupt these pathological processes. In vitro studies have shown that CTCE-9908 can inhibit the migration of ovarian and osteosarcoma cancer cells towards a CXCL12 gradient.[1] Furthermore, it has been observed to induce G2-M cell cycle arrest and mitotic catastrophe in ovarian cancer cells, leading to cytotoxicity.[1]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. CTCE-9908 | CXCR4 antagonist | Probechem Biochemicals [probechem.com]

- 4. A CXCR4 antagonist CTCE-9908 inhibits primary tumor growth and metastasis of breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. CXCR4 peptide antagonist inhibits primary breast tumor growth, metastasis and enhances the efficacy of anti-VEGF treatment or docetaxel in a transgenic mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Inhibition of CXCR4 by CTCE-9908 inhibits breast cancer metastasis to lung and bone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. file.medchemexpress.com [file.medchemexpress.com]

- 8. The involvement of a chemokine receptor antagonist CTCE-9908 and kynurenine metabolites in cancer development - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Oncology Profile of CTCE-9908: A CXCR4 Antagonist

An In-depth Technical Guide on the Preclinical Efficacy of CTCE-9908 in Cancer Cell Lines

Introduction

CTCE-9908 is a potent and selective peptide antagonist of the C-X-C chemokine receptor type 4 (CXCR4), a key mediator in cancer progression. The CXCL12/CXCR4 signaling axis is critically involved in tumor growth, invasion, metastasis, and angiogenesis. By disrupting this pathway, CTCE-9908 presents a promising therapeutic strategy for various malignancies. This technical guide provides a comprehensive overview of the in vitro effects of CTCE-9908 on a panel of cancer cell lines, with a particular focus on ovarian and prostate cancer. The data herein summarizes the compound's impact on cell viability, migration, apoptosis, and cell cycle progression, supported by detailed experimental protocols and visual representations of the underlying molecular mechanisms.

Quantitative Analysis of In Vitro Efficacy

The anti-cancer activity of CTCE-9908 has been evaluated across multiple human cancer cell lines. The following tables summarize the key quantitative findings from these in vitro studies.

Table 1: Cell Viability and Cytotoxicity

While specific IC50 values for ovarian cancer cell lines after 10 days of treatment are not explicitly stated in the primary literature, a cell viability assay demonstrated a dose-dependent decrease in cell survival in CXCR4-expressing ovarian cancer cell lines.[1]

| Cell Line | Cancer Type | Assay | Concentration (µg/mL) | Incubation Time | % Cell Viability | Citation |

| IGROV | Ovarian | Cell Viability | 100 | 10 days | ~60% | [1] |

| TOV21G | Ovarian | Cell Viability | 100 | 10 days | ~50% | [1] |

| SKOV3 | Ovarian | Cell Viability | 100 | 10 days | ~40% | [1] |

| PC-3 | Prostate | Cell Growth | Not Specified | Not Specified | No Significant Change | [2] |

| C4-2B | Prostate | Cell Growth | Not Specified | Not Specified | No Significant Change | [2] |

Table 2: Inhibition of Cancer Cell Migration and Invasion

CTCE-9908 has demonstrated significant inhibitory effects on the migration and invasion of various cancer cell lines, key processes in metastasis.

| Cell Line | Cancer Type | Assay | Concentration (µg/mL) | Effect | Citation |

| IGROV | Ovarian | Migration Assay | 100 | Significant Inhibition | [1] |

| TOV21G | Ovarian | Migration Assay | 100 | Significant Inhibition | [1] |

| PC-3 | Prostate | Invasion Assay | 50 | Potent Inhibition of CXCL12-induced invasion | [2] |

Table 3: Apoptosis Induction

Studies have consistently shown that CTCE-9908's primary mechanism of action is not the induction of apoptosis.

| Cell Line | Cancer Type | Assay | Concentration (µg/mL) | Incubation Time | % Apoptotic Cells (Annexin V+) | Citation |

| IGROV | Ovarian | Annexin V/PI Staining | 100 and 300 | 3 days | No significant increase | [3] |

| TOV21G | Ovarian | Annexin V/PI Staining | 100 and 300 | 3 days | No significant increase | [3] |

| SKOV3 | Ovarian | Annexin V/PI Staining | 100 and 300 | 3 days | No significant increase | [3] |

Table 4: Cell Cycle Analysis

A hallmark of CTCE-9908's activity is the induction of G2/M phase cell cycle arrest, leading to mitotic catastrophe.

| Cell Line | Cancer Type | Assay | Concentration (µg/mL) | Incubation Time | Effect | Citation |

| IGROV | Ovarian | Propidium (B1200493) Iodide Staining | 100 and 300 | 3 days | G2/M Arrest | [3] |

| TOV21G | Ovarian | Propidium Iodide Staining | 100 and 300 | 3 days | G2/M Arrest | [3] |

| SKOV3 | Ovarian | Propidium Iodide Staining | 100 and 300 | 3 days | G2/M Arrest | [3] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the protocols for the key experiments cited in this guide.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of CTCE-9908 (e.g., 0-300 µg/mL) and a vehicle control.

-

Incubation: Incubate the plate for the desired duration (e.g., 10 days).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells.

Transwell Migration Assay

This assay assesses the migratory capacity of cancer cells towards a chemoattractant.

-

Chamber Preparation: Place 24-well Transwell inserts (8 µm pore size) into the wells of a 24-well plate.

-

Chemoattractant Addition: Add medium containing a chemoattractant (e.g., CXCL12 or 10% FBS) to the lower chamber.

-

Cell Seeding: Seed cancer cells (e.g., 1 x 10^5 cells) in serum-free medium in the upper chamber of the Transwell insert. Add CTCE-9908 or a control to the upper chamber.

-

Incubation: Incubate the plate at 37°C for a period that allows for cell migration (e.g., 24 hours).

-

Removal of Non-migrated Cells: Carefully remove the non-migrated cells from the upper surface of the membrane with a cotton swab.

-

Fixation and Staining: Fix the migrated cells on the lower surface of the membrane with methanol (B129727) and stain with a solution such as crystal violet.

-

Quantification: Count the number of migrated cells in several random fields under a microscope. The migration index can be calculated as the ratio of migrated cells in the treatment group to the control group.

Annexin V/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay distinguishes between live, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Treatment: Treat cells with CTCE-9908 for the specified time.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

-

Cell Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide to the cell suspension.

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Live cells are Annexin V and PI negative, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic/necrotic cells are both Annexin V and PI positive.

Cell Cycle Analysis

This assay determines the distribution of cells in the different phases of the cell cycle.

-

Cell Treatment: Treat cells with CTCE-9908 for the desired duration.

-

Cell Fixation: Harvest the cells and fix them in ice-cold 70% ethanol (B145695) overnight at -20°C.

-

Cell Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing propidium iodide and RNase A.

-

Incubation: Incubate the cells in the dark at room temperature for 30 minutes.

-

Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

Visualization of Mechanisms and Workflows

CXCL12/CXCR4 Signaling Pathway and Inhibition by CTCE-9908

The binding of the chemokine CXCL12 to its receptor CXCR4 activates multiple downstream signaling pathways that promote cancer cell survival, proliferation, and migration. CTCE-9908 acts as a competitive antagonist, blocking CXCL12 from binding to CXCR4 and thereby inhibiting these downstream effects.

Caption: CTCE-9908 blocks the CXCL12/CXCR4 signaling pathway.

Experimental Workflow for In Vitro Analysis of CTCE-9908

The following diagram illustrates the general workflow for assessing the in vitro effects of CTCE-9908 on cancer cell lines.

Caption: General workflow for in vitro testing of CTCE-9908.

Conclusion

CTCE-9908 demonstrates significant anti-cancer activity in vitro against CXCR4-expressing cancer cell lines. Its primary mechanisms of action include the inhibition of cell migration and the induction of G2/M cell cycle arrest, leading to mitotic catastrophe rather than classical apoptosis. These findings underscore the therapeutic potential of targeting the CXCL12/CXCR4 axis with CTCE-9908 and provide a strong rationale for further preclinical and clinical investigation. The detailed protocols and mechanistic insights presented in this guide serve as a valuable resource for researchers in the field of oncology drug development.

References

Methodological & Application

Application Notes and Protocols for CTCE-9908: Dissolution and Storage

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the dissolution and storage of CTCE-9908, a potent and selective CXCR4 antagonist, ensuring its stability and efficacy for experimental use.[1][2][3][4] Following these guidelines is crucial for obtaining reliable and reproducible results in both in vitro and in vivo studies.

Product Information

| Characteristic | Value | Source |

| Molecular Weight | 1927.25 g/mol | [1][3] |

| Appearance | White to off-white solid powder | [1] |

| Purity | ≥95% |

Data Presentation: Solubility and Storage Conditions

Proper dissolution and storage are critical for maintaining the biological activity of CTCE-9908. The following tables summarize the recommended solvents, concentrations, and storage conditions.

Table 1: CTCE-9908 Solubility

| Solvent | Maximum Concentration | Notes |

| Water | 33.33 mg/mL (17.29 mM) | Requires sonication for complete dissolution.[1][3] |

| Water | 2 mg/mL | Soluble. |

| DMSO | 10 mM | - |

Table 2: Storage Conditions for CTCE-9908

| Form | Storage Temperature | Duration | Specific Conditions |

| Solid Powder | -80°C | 2 years | Store under nitrogen, away from moisture.[1][3] |

| -20°C | 1 year | Store under nitrogen, away from moisture.[1][3] | |

| Stock Solution (in Solvent) | -80°C | 6 months | Aliquot to avoid repeated freeze-thaw cycles. Store under nitrogen, away from moisture.[1][3] |

| -20°C | 1 month | Aliquot to avoid repeated freeze-thaw cycles. Store under nitrogen, away from moisture.[1][3] |

Experimental Protocols

Protocol 1: Preparation of a 10 mM CTCE-9908 Stock Solution in DMSO

This protocol is suitable for most in vitro cell-based assays.

Materials:

-

CTCE-9908 solid powder

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Sterile, nuclease-free microcentrifuge tubes

-

Vortex mixer

-

Calibrated pipettes

Procedure:

-

Equilibrate: Allow the vial of CTCE-9908 solid powder to equilibrate to room temperature for at least 15-20 minutes before opening to prevent condensation.

-

Weighing (Optional, if not pre-weighed): If working with a larger quantity, accurately weigh the desired amount of CTCE-9908 powder in a sterile microcentrifuge tube.

-

Reconstitution:

-

Using a calibrated pipette, add the appropriate volume of anhydrous DMSO to the vial or tube containing the CTCE-9908 powder to achieve a final concentration of 10 mM. For example, to prepare a 10 mM stock solution from 1 mg of CTCE-9908 (MW: 1927.25), you would add 51.89 µL of DMSO.

-

Calculation: Volume (L) = (Mass (g) / Molecular Weight ( g/mol )) / Concentration (mol/L)

-

-

Dissolution:

-

Cap the tube securely and vortex thoroughly for 1-2 minutes until the powder is completely dissolved.

-

Visually inspect the solution to ensure there are no visible particulates.

-

-

Aliquoting and Storage:

-

Dispense the stock solution into smaller, single-use aliquots in sterile, nuclease-free microcentrifuge tubes. The volume of the aliquots should be based on your typical experimental needs to minimize waste and avoid repeated freeze-thaw cycles.[1]

-

Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation.

-

Store the aliquots at -80°C for up to 6 months or -20°C for up to 1 month.[1][3]

-

Protocol 2: Preparation of an Aqueous CTCE-9908 Stock Solution

This protocol is recommended for experiments where DMSO may interfere with the biological system or for certain in vivo studies.

Materials:

-

CTCE-9908 solid powder

-

Sterile, nuclease-free water (e.g., Milli-Q or equivalent)

-

Sterile, nuclease-free microcentrifuge tubes

-

Ultrasonic bath (sonicator)

-

Vortex mixer

-

Sterile 0.22 µm syringe filter

-

Sterile syringe

-

Calibrated pipettes

Procedure:

-

Equilibrate: Allow the vial of CTCE-9908 solid powder to reach room temperature before opening.

-

Reconstitution:

-

Add the required volume of sterile, nuclease-free water to the vial to achieve the desired concentration (e.g., up to 33.33 mg/mL).[3]

-

-

Dissolution:

-

Vortex the solution vigorously.

-

For higher concentrations, sonicate the solution in an ultrasonic bath for 10-15 minutes to ensure complete dissolution.[3]

-

Visually confirm that the solution is clear and free of particulates.

-

-

Sterilization:

-

If the aqueous solution is intended for cell culture or in vivo use, it is essential to sterilize it.

-

Draw the solution into a sterile syringe.

-

Attach a sterile 0.22 µm syringe filter to the syringe.

-

Filter the solution into a sterile, nuclease-free tube. This step will remove any potential microbial contamination.[1]

-

-

Aliquoting and Storage:

-

Aliquot the sterile stock solution into single-use volumes in sterile microcentrifuge tubes.

-

Label each aliquot appropriately.

-

Store the aliquots at -80°C for up to 6 months or -20°C for up to 1 month.[1]

-

Mandatory Visualizations

Diagram 1: CTCE-9908 Stock Solution Preparation Workflow

Caption: Workflow for preparing CTCE-9908 stock solutions.

Diagram 2: Signaling Pathway Inhibition by CTCE-9908

Caption: CTCE-9908 competitively antagonizes the CXCR4 receptor.

References

Application Notes and Protocols: CTCE-9908 in Breast Cancer Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

CTCE-9908 is a peptide-based antagonist of the CXCR4 receptor, a key player in the CXCL12/SDF-1 signaling axis.[1] This pathway is critically involved in tumor progression, including primary tumor growth, angiogenesis, and the metastasis of cancer cells to distant organs such as the bone, lungs, and liver, where its ligand, CXCL12, is highly expressed.[1][2][3] In breast cancer, CXCR4 expression is correlated with increased metastatic potential and poorer overall survival.[2] CTCE-9908, a peptide analog of CXCL12, competitively binds to CXCR4, thereby inhibiting the downstream signaling that promotes cancer cell migration and survival.[1] These application notes provide a summary of the available data on the dosage and administration of CTCE-9908 in preclinical breast cancer studies and early-phase clinical trials involving patients with advanced solid tumors, including breast cancer.

Physicochemical Properties

| Property | Value |

| Molecular Weight | 1927.27 g/mol |

| Formula | C₈₆H₁₄₇N₂₇O₂₃ |

| Sequence | KGVSLSYRK KGVSLSYR* (Amide bridge between Lys-9 and Arg-8) |

| Solubility | Soluble to 2 mg/mL in water. |

| Purity | ≥95% |

| Storage | Store at -20°C. |

| CAS Number | 1030384-98-5 |

(Data sourced from commercial suppliers)

Preclinical Studies in Breast Cancer Models

Dosage and Administration in Animal Models

Preclinical investigations have primarily utilized mouse models of breast cancer to evaluate the efficacy of CTCE-9908. The administration is typically subcutaneous.

| Animal Model | Breast Cancer Cell Line | Dosage | Administration Route | Frequency | Key Findings | Reference |

| Mammary Fat Pad Xenograft | MDA-MB-231-luc | 25 mg/kg | Subcutaneous | 5 days/week | Significant reduction in primary tumor growth and metastasis.[1] | [1] |

| Intracardiac Injection | MDA-231-BSC12 | 25 mg/kg | Subcutaneous | 5 days/week | 9-fold to 20-fold reduction in metastatic tumor burden at 5 and 6 weeks, respectively.[1] | [1] |

| Intravenous/Intracardiac Injection | MDA-MB-231-GFP | 25 mg/kg | Subcutaneous | Daily (starting day prior to or day of injection) | Decreased metastatic burden (size of metastases) in lungs, bone, and other organs.[2] | [2] |

| MMTV-PyMT Transgenic Mouse | - | 25, 50, 100 mg/kg | Not Specified | Not Specified | Dose-dependent slowing of tumor growth; 45% inhibition with 50 mg/kg.[3] | [3] |

Experimental Protocols

Primary Tumor Growth and Spontaneous Metastasis Model

This protocol is based on the methodology described by Huang et al. (2009).[1]

-

Cell Culture: MDA-MB-231 human breast cancer cells, transfected with a luciferase reporter gene, are cultured in appropriate media.

-

Animal Model: Female athymic nude mice are used.

-

Tumor Cell Implantation: 1 x 10⁶ MDA-MB-231-luc cells are suspended in a suitable buffer (e.g., PBS) and implanted into the inguinal mammary fat pad of each mouse.

-

Treatment:

-

Treatment Group: Administer CTCE-9908 at 25 mg/kg via subcutaneous injection, five days a week.

-

Control Group: Administer a vehicle control (e.g., saline or a scrambled peptide) following the same schedule.

-

-

Monitoring: Tumor growth and metastatic burden are monitored weekly using bioluminescent imaging.

-

Endpoint: The study continues for a predetermined period (e.g., 5-6 weeks), after which the primary tumors and metastatic lesions are excised for further analysis.

Bone Metastasis Model

This protocol is adapted from the study by Huang et al. (2009).[1]

-

Cell Culture: MDA-231-BSC12 cells are cultured.

-

Animal Model: Female athymic nude mice are used.

-

Tumor Cell Injection: 1 x 10⁵ MDA-231-BSC12 cells are injected into the left cardiac ventricle of anesthetized mice.

-

Treatment:

-

Treatment Group: CTCE-9908 is administered at 25 mg/kg via subcutaneous injection, five days a week.

-

Control Group: A vehicle control is administered.

-

-

Monitoring: The development of bone metastases is monitored weekly using bioluminescent imaging.

Clinical Studies

Information on clinical trials specifically for breast cancer patients treated with CTCE-9908 is limited. A Phase I/II study was conducted in patients with various advanced solid tumors, which included a cohort of breast cancer patients.

Phase I/II Study in Advanced Solid Tumors

This study aimed to determine the maximum tolerated dose (MTD), toxicity profile, pharmacokinetics, and antitumor activity of CTCE-9908.

| Parameter | Details |

| Patient Population | Patients with refractory late-stage solid tumors, including breast cancer (6 out of 21 evaluable patients). |

| Dosage Escalation | Five dose levels from 0.25 mg/kg to 5.0 mg/kg. |

| Administration | Intravenous infusion over 30 minutes. |

| Frequency | Daily on weekdays for 20 doses (one cycle). |

| Key Findings | The agent was generally well-tolerated. Preliminary signs of efficacy were observed, particularly in ovarian cancer. |

It is important to note that this study was not designed to assess the efficacy of CTCE-9908 specifically in breast cancer.

Mechanism of Action: The CXCL12/CXCR4 Signaling Pathway

CTCE-9908 acts as a competitive antagonist at the CXCR4 receptor, disrupting the signaling cascade initiated by its ligand, CXCL12 (also known as SDF-1). This pathway is crucial for cancer cell survival, proliferation, and migration.

Combination Therapies

Preclinical studies suggest that CTCE-9908 may enhance the efficacy of other anticancer agents.

-

With Docetaxel (B913): In a transgenic mouse model, the combination of CTCE-9908 and docetaxel resulted in a greater reduction in tumor volume (38%) than docetaxel alone.[3]

-

With Anti-angiogenic Agents (DC101): When combined with the anti-VEGFR2 antibody DC101, CTCE-9908 led to a 37% decrease in primary tumor volume and a 75% reduction in distant metastasis, an enhanced effect compared to DC101 alone.[3]

These findings suggest that targeting the SDF-1/CXCR4 axis can be a valuable component of combination therapeutic strategies in breast cancer.

Conclusion

CTCE-9908 has demonstrated significant preclinical activity in various breast cancer models, effectively reducing primary tumor growth and metastasis. The available data supports a dosage of 25-50 mg/kg administered subcutaneously in these models. While clinical data specific to breast cancer is limited, a Phase I/II study in advanced solid tumors has established a preliminary safety profile for intravenous administration. Further clinical investigation is warranted to determine the optimal dosage, administration schedule, and efficacy of CTCE-9908, both as a monotherapy and in combination with other agents, for the treatment of breast cancer. Researchers should refer to the specific protocols of published studies when designing their experiments.

References

- 1. A CXCR4 antagonist CTCE-9908 inhibits primary tumor growth and metastasis of breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. CXCR4 peptide antagonist inhibits primary breast tumor growth, metastasis and enhances the efficacy of anti-VEGF treatment or docetaxel in a transgenic mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Inhibition of CXCR4 by CTCE-9908 inhibits breast cancer metastasis to lung and bone - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: Utilizing CTCE-9908 in Combination with Docetaxel for Cancer Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

The combination of targeted therapies with conventional chemotherapy holds significant promise for enhancing anti-cancer efficacy and overcoming drug resistance. This document provides detailed application notes and protocols for the investigational use of CTCE-9908, a CXCR4 antagonist, in combination with the well-established chemotherapeutic agent, docetaxel (B913).

CTCE-9908 is a peptide analog of Stromal Cell-Derived Factor-1 (SDF-1), which acts as a competitive inhibitor of the CXCR4 receptor. The SDF-1/CXCR4 signaling axis is critically involved in tumor progression, metastasis, angiogenesis, and the creation of a protective tumor microenvironment.[1] By blocking this pathway, CTCE-9908 can disrupt these processes and potentially sensitize cancer cells to cytotoxic agents.

Docetaxel, a member of the taxane (B156437) family, is a potent mitotic inhibitor widely used in the treatment of various solid tumors.[2] Its primary mechanism involves the stabilization of microtubules, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[3]

The rationale for combining CTCE-9908 with docetaxel is based on their complementary mechanisms of action. While docetaxel directly targets proliferating cancer cells, CTCE-9908 can disrupt the supportive tumor microenvironment and inhibit the metastatic spread of cancer cells, potentially leading to a synergistic anti-tumor effect. Preclinical studies have demonstrated that this combination can lead to enhanced tumor growth inhibition and a reduction in metastasis in various cancer models.

Data Presentation

The following tables summarize the available quantitative data from preclinical studies evaluating the combination of CTCE-9908 and docetaxel.

Table 1: In Vivo Efficacy of CTCE-9908 and Docetaxel Combination in a Murine Prostate Cancer Model

| Treatment Group | Metastatic Area Reduction (%) | Increase in Average Survival (days) | Animals Free of Primary Tumor and Metastases at Study End |

| Vehicle Control | 0 | 35 (baseline) | 0 |

| Docetaxel Alone | No significant change | - | 1 |

| CTCE-9908 + Docetaxel (Adjuvant) | 34 | - | - |

| CTCE-9908 + Docetaxel (Consolidation) | 47 * | 115 * | 3 * |

* Indicates a significant improvement compared to the vehicle control group.[1]

Table 2: In Vivo Efficacy of CTCE-9908 and Docetaxel Combination in a Transgenic Mouse Model of Breast Cancer

| Treatment Group | Primary Tumor Volume Decrease (%) |

| Docetaxel Alone | - |

| CTCE-9908 (50 mg/kg) Alone | 45 |

| CTCE-9908 + Docetaxel | 38 (greater than docetaxel alone) |

Signaling Pathways and Mechanisms of Action

CTCE-9908: Targeting the SDF-1/CXCR4 Signaling Pathway

CTCE-9908 acts as a competitive antagonist of the CXCR4 receptor, thereby inhibiting the binding of its ligand, SDF-1 (also known as CXCL12). This disruption interferes with a multitude of downstream signaling cascades crucial for cancer progression.

Docetaxel: Disrupting Microtubule Dynamics

Docetaxel exerts its cytotoxic effects by binding to the β-tubulin subunit of microtubules, which are essential components of the cell's cytoskeleton. This binding stabilizes the microtubules and prevents their depolymerization, a process necessary for dynamic cellular functions, most critically, cell division.[2][4] The stabilization of microtubules leads to the arrest of the cell cycle in the G2/M phase, ultimately triggering apoptosis.[3]

References

- 1. Recent Advances in CXCL12/CXCR4 Antagonists and Nano-Based Drug Delivery Systems for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CXCR4 peptide antagonist inhibits primary breast tumor growth, metastasis and enhances the efficacy of anti-VEGF treatment or docetaxel in a transgenic mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effects of CXCR4 antagonist CTCE-9908 on prostate tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. In vitro effects and mathematical modelling of CTCE-9908 (a chemokine receptor 4 antagonist) on melanoma cell survival - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: Experimental Design for CTCE-9908 in Anti-Angiogenic Therapy

For Researchers, Scientists, and Drug Development Professionals

Introduction

Angiogenesis, the formation of new blood vessels from pre-existing ones, is a crucial process in tumor growth, invasion, and metastasis. The chemokine receptor CXCR4 and its ligand, stromal cell-derived factor-1 (SDF-1 or CXCL12), play a pivotal role in this process. The SDF-1/CXCR4 signaling axis promotes the proliferation, migration, and survival of endothelial cells, which are the building blocks of blood vessels. In the context of cancer, tumor cells often overexpress CXCR4, and the tumor microenvironment is rich in SDF-1, creating a signaling loop that drives tumor vascularization.

CTCE-9908 is a peptide antagonist of CXCR4.[1][2][3] By competitively binding to CXCR4, CTCE-9908 blocks the interaction with its ligand SDF-1, thereby inhibiting downstream signaling pathways associated with angiogenesis and metastasis.[4][5] Preclinical studies have demonstrated that CTCE-9908 can inhibit primary tumor growth and metastasis, and its anti-tumor effects are enhanced when used in combination with other anti-cancer agents, including anti-angiogenic therapies.[1][4]

These application notes provide a comprehensive guide for the preclinical evaluation of CTCE-9908 as an anti-angiogenic agent. The protocols detailed below cover essential in vitro and in vivo assays to characterize the biological activity of CTCE-9908 and provide a framework for assessing its therapeutic potential.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the targeted signaling pathway and the general experimental workflow for evaluating CTCE-9908.

Experimental Protocols

In Vitro Assays

a. Cell Proliferation Assay (WST-1)

This assay determines the effect of CTCE-9908 on the proliferation of endothelial cells, such as Human Umbilical Vein Endothelial Cells (HUVECs). The WST-1 assay is a colorimetric assay that measures the metabolic activity of viable cells.[6][7][8][9]

Protocol:

-

Cell Seeding: Seed HUVECs in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Treatment: Prepare serial dilutions of CTCE-9908 in serum-free medium. Remove the culture medium from the wells and add 100 µL of the CTCE-9908 dilutions. Include wells with vehicle control (the solvent used to dissolve CTCE-9908) and untreated cells.

-

Incubation: Incubate the plate for 24 to 72 hours at 37°C in a 5% CO₂ incubator.

-

WST-1 Addition: Add 10 µL of WST-1 reagent to each well.[7][8]

-

Incubation with WST-1: Incubate the plate for 1 to 4 hours at 37°C.[6][7][8]

-

Measurement: Shake the plate for 1 minute and measure the absorbance at 450 nm using a microplate reader.[7] The reference wavelength should be above 600 nm.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control.

b. Cell Migration Assay (Transwell Assay)

This assay assesses the ability of CTCE-9908 to inhibit the migration of endothelial cells towards a chemoattractant, such as SDF-1.[10][11][12][13]

Protocol:

-

Preparation of Transwell Inserts: Use Transwell inserts with an 8.0 µm pore size. The inserts can be coated with a thin layer of Matrigel to mimic the basement membrane for an invasion assay.[10][11]

-

Cell Preparation: Culture HUVECs to 80-90% confluency. Detach the cells and resuspend them in serum-free medium at a concentration of 1 x 10⁵ cells/mL.

-

Assay Setup:

-

Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 4 to 24 hours.[11][13]

-

Cell Staining and Counting:

-

Remove the non-migrated cells from the upper surface of the insert with a cotton swab.

-

Fix the migrated cells on the lower surface of the membrane with 4% paraformaldehyde or 70% ethanol.[11][13]

-

Stain the cells with a suitable stain (e.g., Crystal Violet or DAPI).

-

Count the number of migrated cells in several random fields under a microscope.

-

-

Data Analysis: Quantify the number of migrated cells per field and compare the treated groups to the control.

c. Tube Formation Assay

This assay evaluates the ability of CTCE-9908 to disrupt the formation of capillary-like structures by endothelial cells on a basement membrane matrix.[14][15][16][17][18]

Protocol:

-

Matrigel Preparation: Thaw Matrigel overnight at 4°C.[14][17] Pre-cool pipette tips and a 96-well plate.

-

Coating the Plate: Add 50 µL of thawed Matrigel to each well of the pre-cooled 96-well plate.[18] Incubate at 37°C for 30-60 minutes to allow the gel to solidify.[17][18]

-

Cell Seeding: Resuspend HUVECs in medium containing various concentrations of CTCE-9908. Seed 1-2 x 10⁴ cells per well onto the solidified Matrigel.[19]

-

Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 4 to 18 hours.[18][19]

-

Visualization and Quantification:

-

Observe the formation of tube-like structures using an inverted microscope.

-

Capture images of the networks.

-

Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software (e.g., ImageJ).[15]

-

-

Data Analysis: Compare the quantitative parameters of tube formation in the CTCE-9908 treated groups with the control group.

In Vivo Validation

a. Tumor Xenograft Model

This model is used to assess the anti-angiogenic and anti-tumor efficacy of CTCE-9908 in a living organism.[20][21][22]

Protocol:

-

Cell Line Selection: Choose a tumor cell line known to be dependent on angiogenesis for growth and that expresses CXCR4.

-

Animal Model: Use immunodeficient mice (e.g., athymic nude or SCID mice).[22]

-